Collismycin A
Overview
Description
Collismycin A is a bacterial metabolite originally isolated from Streptomyces . It has diverse biological activities, including antibacterial, antiproliferative, and neuroprotective properties . It shows strong inhibition of MRSA with minimum inhibitory concentration (MIC) values of 0.25 and 8 μg/mL .
Synthesis Analysis
Collismycin A is a natural product produced by Streptomyces sp . It is an antibiotic and has cytotoxic activity against cancer cells . The strain WA5-2-37 produced Collismycin A . The structures of the pure compounds were elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) .Molecular Structure Analysis
The molecular structure of Collismycin A was elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) . Further absorption spectroscopic analysis was carried out on the reactions of Collismycin A with Fe(II) and Fe(III) ions .Chemical Reactions Analysis
Collismycin A is closely clustered with di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, an iron chelator . It binds to both Fe(II) and Fe(III) ions and forms a 2:1 chelator-iron complex with a redox-inactive center . The cytotoxic activity of Collismycin A was assessed in the presence of TM (tetrathiomolybdate) as a Cu chelator and TPEN [N,N,N′,N′ -tetrakis(2-pyridylmethyl)ethylenediamine] as a Zn chelator .Physical And Chemical Properties Analysis
The molecular formula of Collismycin A is C13H13N3O2S . It has a formula weight of 275.3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .Scientific Research Applications
1. Iron Chelation in Cancer Research
- Summary of Application: Collismycin A (CMA) is a microbial product that has anti-proliferative activity against cancer cells . The mechanism of its action was unknown until recently, when it was identified as an iron chelator .
- Methods of Application: The identification of CMA as an iron chelator was achieved using ChemProteoBase, a proteome-based approach for drug target identification . CMA was found to bind to both Fe(II) and Fe(III) ions and form a 2:1 chelator-iron complex with a redox-inactive center .
- Results: CMA-induced cell growth inhibition was completely canceled by Fe(II) and Fe(III) ions, but not by other metal ions such as Zn(II) or Cu(II) . Proteomic and transcriptomic analyses showed that CMA affects the glycolytic pathway due to the accumulation of HIF-1α . These results suggest that CMA acts as a specific iron chelator, leading to the inhibition of cancer cell growth .
2. Anti-MRSA Activity
- Summary of Application: Collismycin A, along with actinomycin X2, produced by Streptomyces globisporus WA5-2-37, has shown strong inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application: The strain WA5-2-37 was isolated from the intestinal tract of the American Cockroach (Periplaneta americana) . The structures of the pure compounds were elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) .
- Results: Actinomycin X2 and Collismycin A showed great activity against MRSA ATCC 43300 with minimum inhibitory concentration (MIC) values of 0.25 and 8 μg/mL respectively . Both compounds were found to be harmful to the cell membrane of MRSA .
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Collismycin A | |
CAS RN |
158792-24-6 | |
Record name | Collismycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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